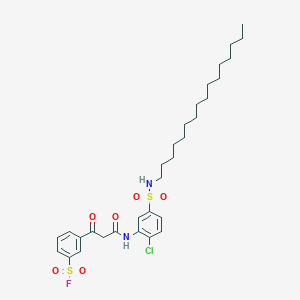
3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a sulfonamide group, and a chlorinated aromatic ring. Compounds with such structures are often used in various fields, including medicinal chemistry and materials science, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a chlorinated aromatic amine with hexadecylsulfonyl chloride under basic conditions.
Introduction of the oxopropanoyl group: This step may involve the acylation of the sulfonamide intermediate with an appropriate acyl chloride or anhydride.
Sulfonyl fluoride formation:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the sulfonamide group.
Reduction: Reduction reactions can target the oxopropanoyl group or the sulfonyl fluoride group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring or the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Materials Science: It may be used in the synthesis of polymers or other advanced materials.
Biology
Enzyme Inhibition: The sulfonyl fluoride group is known to act as an irreversible inhibitor of serine proteases and other enzymes.
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Chemical Manufacturing: Used in the production of other complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action for compounds containing sulfonyl fluoride groups typically involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and inactivating the enzyme. This mechanism is crucial in both therapeutic and research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-((2-Chloro-5-(N-octadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
- 3-(3-((2-Chloro-5-(N-dodecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
Uniqueness
The uniqueness of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The long alkyl chain (hexadecyl) in the sulfonamide group may also influence its solubility and interaction with biological membranes, making it particularly interesting for drug development and materials science.
Eigenschaften
Molekularformel |
C31H44ClFN2O6S2 |
|---|---|
Molekulargewicht |
659.3 g/mol |
IUPAC-Name |
3-[3-[2-chloro-5-(hexadecylsulfamoyl)anilino]-3-oxopropanoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C31H44ClFN2O6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-34-43(40,41)27-19-20-28(32)29(23-27)35-31(37)24-30(36)25-17-16-18-26(22-25)42(33,38)39/h16-20,22-23,34H,2-15,21,24H2,1H3,(H,35,37) |
InChI-Schlüssel |
DUXVLKPTZTVERV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



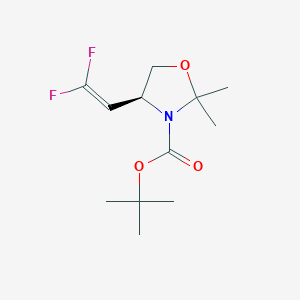
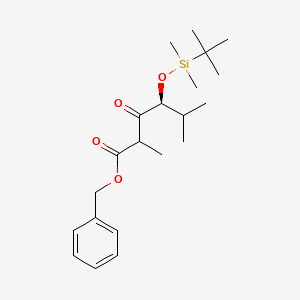
![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
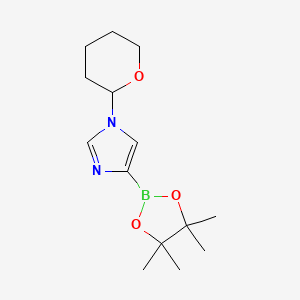
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
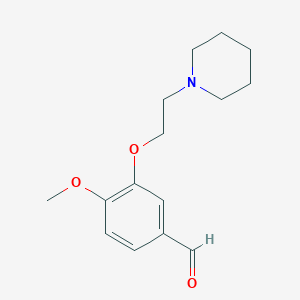
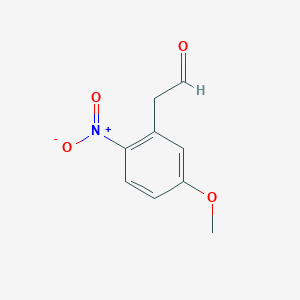
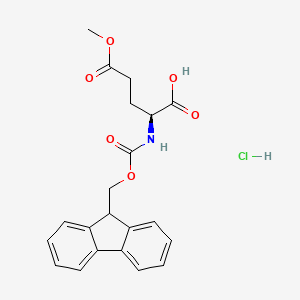
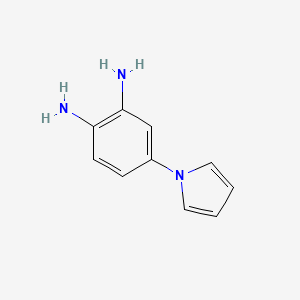
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
